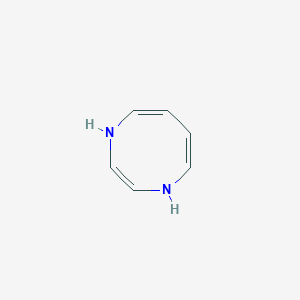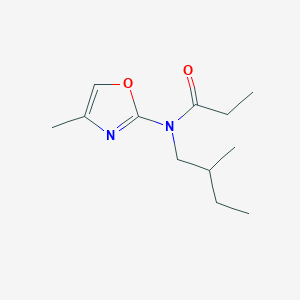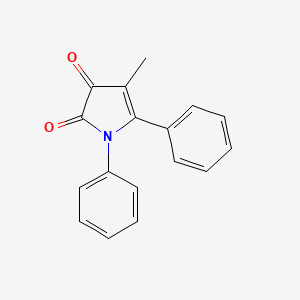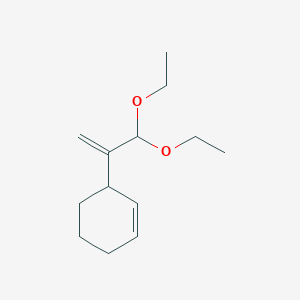![molecular formula C12H8F6O4S2 B14626574 [4,4-Bis(trifluoromethanesulfonyl)buta-1,3-dien-1-yl]benzene CAS No. 58510-87-5](/img/structure/B14626574.png)
[4,4-Bis(trifluoromethanesulfonyl)buta-1,3-dien-1-yl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4,4-Bis(trifluoromethanesulfonyl)buta-1,3-dien-1-yl]benzene is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzene ring substituted with a buta-1,3-dien-1-yl group, which is further substituted with two trifluoromethanesulfonyl groups. The presence of these functional groups imparts distinct chemical reactivity and stability to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [4,4-Bis(trifluoromethanesulfonyl)buta-1,3-dien-1-yl]benzene typically involves multi-step organic reactions. One common method includes the reaction of a suitable benzene derivative with buta-1,3-diene under controlled conditions, followed by the introduction of trifluoromethanesulfonyl groups through sulfonylation reactions. The reaction conditions often require the use of strong acids or bases, specific solvents, and temperature control to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may include continuous flow reactors, automated synthesis, and advanced purification techniques to achieve the desired quality and quantity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
[4,4-Bis(trifluoromethanesulfonyl)buta-1,3-dien-1-yl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoromethanesulfonyl groups to other functional groups, such as thiols or sulfides.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides. Substitution reactions can lead to a wide range of derivatives with different functional groups attached to the benzene ring or the buta-1,3-dien-1-yl group.
Wissenschaftliche Forschungsanwendungen
[4,4-Bis(trifluoromethanesulfonyl)buta-1,3-dien-1-yl]benzene has several applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials. Its unique reactivity makes it valuable in organic synthesis and materials science.
Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a biochemical probe or therapeutic agent.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism by which [4,4-Bis(trifluoromethanesulfonyl)buta-1,3-dien-1-yl]benzene exerts its effects depends on its specific application. In chemical reactions, the trifluoromethanesulfonyl groups act as electron-withdrawing groups, influencing the reactivity of the compound. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions or covalent modifications. The exact pathways involved can vary and are often the subject of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trifluoromethylbenzimidazole (TFMBI): This compound shares the trifluoromethyl group but differs in its core structure, which is based on benzimidazole rather than benzene.
Trifluoromethylbenzene: A simpler compound with a trifluoromethyl group attached directly to a benzene ring, lacking the buta-1,3-dien-1-yl group and additional sulfonyl groups.
Uniqueness
[4,4-Bis(trifluoromethanesulfonyl)buta-1,3-dien-1-yl]benzene is unique due to the combination of its structural features, including the buta-1,3-dien-1-yl group and the presence of two trifluoromethanesulfonyl groups. This combination imparts distinct chemical reactivity and stability, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
58510-87-5 |
|---|---|
Molekularformel |
C12H8F6O4S2 |
Molekulargewicht |
394.3 g/mol |
IUPAC-Name |
4,4-bis(trifluoromethylsulfonyl)buta-1,3-dienylbenzene |
InChI |
InChI=1S/C12H8F6O4S2/c13-11(14,15)23(19,20)10(24(21,22)12(16,17)18)8-4-7-9-5-2-1-3-6-9/h1-8H |
InChI-Schlüssel |
PWAYAOJHQQQSQA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC=C(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(Hydroxymethyl)-5-methyl-6-nitro[1,3]oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B14626500.png)


![Ethyl 2-[3-(2-ethoxy-2-oxoethyl)-5-fluoro-2,4-dioxopyrimidin-1-yl]acetate](/img/structure/B14626530.png)


![n-Butyl-n-{[ethoxy(dimethyl)silyl]methyl}butan-1-amine](/img/structure/B14626547.png)
![1-Isocyanato-4-[(2-methylpropyl)sulfanyl]benzene](/img/structure/B14626555.png)




![4-[(1,3-Thiazol-2-yl)oxy]benzene-1,2-diamine](/img/structure/B14626577.png)
